N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a cycloheptyl group, an ethyl group, and a dibenzo[c,e][1,2]thiazine moiety with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the ethyl and cycloheptyl groups. The sulfone group is introduced through oxidation reactions. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfone group, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets is of significant interest.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfone group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[1-(4-methylphenyl)propyl]acetamide
- 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
Uniqueness: N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to the presence of the cycloheptyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H28N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H28N2O3S/c1-2-17-13-14-21-20(15-17)19-11-7-8-12-22(19)29(27,28)25(21)16-23(26)24-18-9-5-3-4-6-10-18/h7-8,11-15,18H,2-6,9-10,16H2,1H3,(H,24,26) |
InChI Key |
FWIGLGRDJKIHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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